molecular formula C27H46O4 B1263654 7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one

7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one

Cat. No. B1263654
M. Wt: 434.7 g/mol
InChI Key: OESDJUYDQFBVDE-DEPJWOTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,12alpha,24-trihydroxy-5beta-cholestan-3-one is a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid, a 24-hydroxy steroid and a 3-oxo-5beta-steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Metabolism and Biochemical Pathways

  • 7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one is studied for its role in the metabolism of sterols like 7alpha-hydroxycholesterol. These compounds undergo transformations involving multiple metabolic pathways, contributing to understanding liver enzyme functions and bile acid biosynthesis (Aringer, 1975).

Synthesis for Biological Studies

  • The compound is used in synthesizing various steroidal structures, crucial for studying bile acid biosynthesis and the mechanisms underlying metabolic diseases (Kurosawa et al., 2001). Similarly, its derivatives are synthesized for researching cholic acid pathways (Dayal et al., 1978).

Research in Disease Conditions

  • 7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one-related compounds are identified in conditions like cerebrotendinous xanthomatosis, providing insights into abnormal bile alcohol profiles and potential diagnostic markers (Shefer et al., 1975).

Enzymatic Function Studies

  • Studies involving the compound contribute to understanding the enzymatic processes in liver microsomes, such as hydroxylation activities, which are essential for bile acid formation and steroid metabolism (Nicolau et al., 1976).

Understanding Biosynthetic Pathways

  • It is instrumental in investigating biosynthetic pathways of cholic acid in the liver, elucidating the sequence of reactions and specific enzymes involved, crucial for understanding lipid metabolism disorders (Gustafsson, 1975).

Role in Cholic Acid Biosynthesis

  • Research on this compound provides insights into the biosynthesis of cholic acid, an important bile acid, by elucidating the steps and enzymes involved in its formation from cholesterol-related compounds (Cheng et al., 1977).

properties

Product Name

7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one

Molecular Formula

C27H46O4

Molecular Weight

434.7 g/mol

IUPAC Name

(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O4/c1-15(2)22(29)9-6-16(3)19-7-8-20-25-21(14-24(31)27(19,20)5)26(4)11-10-18(28)12-17(26)13-23(25)30/h15-17,19-25,29-31H,6-14H2,1-5H3/t16-,17+,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1

InChI Key

OESDJUYDQFBVDE-DEPJWOTISA-N

Isomeric SMILES

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one
Reactant of Route 2
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one
Reactant of Route 3
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one
Reactant of Route 4
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one
Reactant of Route 5
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one
Reactant of Route 6
7alpha,12alpha,24-Trihydroxy-5beta-cholestan-3-one

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